molecular formula C13H11N3O3S B5660297 N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide

N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B5660297
M. Wt: 289.31 g/mol
InChI Key: RKVXJINENWXSTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide: is a chemical compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a benzoxadiazole core with a benzyl group attached to the nitrogen atom and a sulfonamide group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 2-aminophenol with benzyl chloride and sulfonamide reagents. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetonitrile. The reaction mixture is heated to facilitate the formation of the benzoxadiazole ring and the subsequent attachment of the benzyl and sulfonamide groups .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. Catalysts, such as metal catalysts or nanocatalysts, may be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized benzoxadiazole compounds .

Mechanism of Action

The mechanism of action of N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of both benzyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

N-benzyl-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-20(18,14-9-10-5-2-1-3-6-10)12-8-4-7-11-13(12)16-19-15-11/h1-8,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVXJINENWXSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.